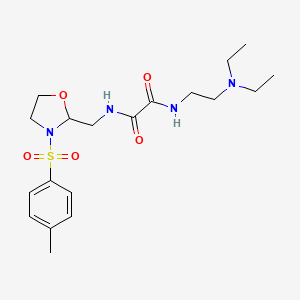
7-Ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride (EISF) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. EISF is a potent inhibitor of serine proteases, which play a crucial role in many biological processes, including blood clotting, inflammation, and cancer progression.
科学的研究の応用
7-Ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to have potent inhibitory activity against serine proteases, which are involved in many diseases, including cancer, inflammation, and thrombosis. This compound has also been studied for its potential use as a diagnostic tool for detecting serine protease activity in biological samples. In biochemistry, this compound has been used to study the structure and function of serine proteases and their inhibitors. In pharmacology, this compound has been studied for its potential use as a drug candidate for the treatment of various diseases.
作用機序
7-Ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride exerts its inhibitory activity on serine proteases by irreversibly binding to the active site of the enzyme through covalent bonding with the serine residue. This results in the inhibition of the enzyme's activity and prevents the enzyme from carrying out its biological function.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against various serine proteases, including trypsin, chymotrypsin, and thrombin. This inhibition has been shown to have significant effects on biological processes, including blood clotting, inflammation, and cancer progression. This compound has also been shown to have potential applications in the diagnosis of diseases that involve abnormal serine protease activity.
実験室実験の利点と制限
One of the advantages of using 7-Ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride in lab experiments is its potent inhibitory activity against serine proteases, which makes it an ideal tool for studying the structure and function of these enzymes. However, this compound has some limitations, including its irreversibility, which makes it difficult to study the kinetics of enzyme inhibition. Additionally, this compound may have off-target effects on other proteins, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 7-Ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride. One possible direction is the development of more potent and selective inhibitors of serine proteases based on the structure of this compound. Another direction is the study of the physiological and pathological roles of serine proteases and their inhibitors in various diseases, including cancer, inflammation, and thrombosis. Additionally, the development of diagnostic tools based on the inhibition of serine proteases by this compound may have potential applications in clinical settings. Overall, the study of this compound and its potential applications in various fields of scientific research is an exciting area of research with significant potential for future discoveries.
合成法
7-Ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride can be synthesized using a multi-step synthetic route that involves the reaction of 2-chloro-3,4-dihydroisoquinoline with ethyl p-toluenesulfinate, followed by the reaction with potassium fluoride and trifluoroacetic anhydride. The final product is obtained after purification using column chromatography.
特性
IUPAC Name |
7-ethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3S/c1-2-16-11-4-3-9-5-6-13(17(12,14)15)8-10(9)7-11/h3-4,7H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLRRQJCINBNFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(CCN(C2)S(=O)(=O)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

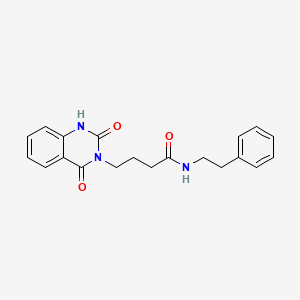
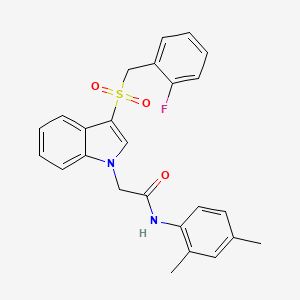
![N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2619331.png)
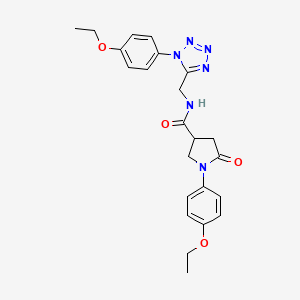
![Ethyl 2-[2-(2-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2619338.png)
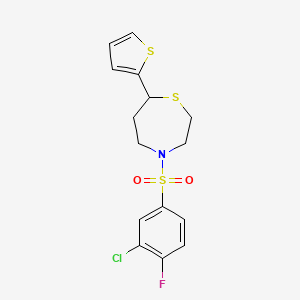

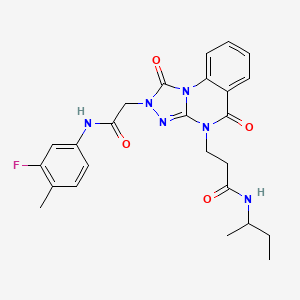
![2-[({[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]benzoic acid](/img/structure/B2619343.png)
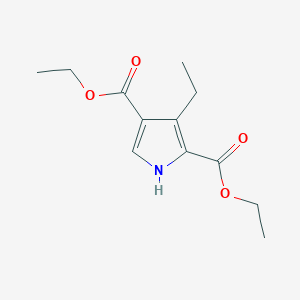


![2-bromo-5-methoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2619349.png)
